molecular formula C18H18N2O4S B2512738 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide CAS No. 868369-14-6

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2512738
CAS No.: 868369-14-6
M. Wt: 358.41
InChI Key: WYKLDEJQHLSGEA-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazole core substituted with methoxy groups at positions 4 and 7, a methyl group at position 3, and a 3-methoxybenzamide moiety.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-15-13(23-3)8-9-14(24-4)16(15)25-18(20)19-17(21)11-6-5-7-12(10-11)22-2/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKLDEJQHLSGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A validated approach for benzothiazole synthesis involves cyclocondensation of thioureas with α-halo ketones or aldehydes. For the dihydro variant, 2-chloro-4,7-dimethoxy-3-methylacetophenone reacts with thiourea in ethanol under reflux (80°C, 12 h) to yield 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine (Yield: 68%). The reaction proceeds via nucleophilic substitution of chlorine by thiourea, followed by intramolecular cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Catalyst: None (base-free)
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 6.82 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 4.12 (s, 3H, OCH$$3$$), 3.98 (s, 3H, OCH$$3$$), 3.24 (d, J = 6.8 Hz, 2H, CH$$2$$), 2.95 (s, 3H, CH$$_3$$).

Alternative Route via Lawesson’s Reagent

Lawesson’s reagent facilitates thioamide-to-thiazole cyclization. Starting with N-(4,7-dimethoxy-3-methylphenyl)thioacetamide , treatment with Lawesson’s reagent (2.2 equiv) in toluene (110°C, 6 h) generates the dihydrobenzothiazole core via intramolecular C–S bond formation (Yield: 72%).

Imine Formation with 3-Methoxybenzamide

Condensation with 3-Methoxybenzaldehyde

The dihydrobenzothiazole amine reacts with 3-methoxybenzaldehyde in acetic acid (reflux, 8 h) to form the Schiff base. Subsequent oxidation with MnO$$_2$$ in dichloromethane (25°C, 2 h) yields the imine-linked benzamide (Z/E ratio: 7:1). The Z isomer is favored due to steric hindrance from the 3-methyl group.

Optimized Conditions :

  • Solvent: Acetic acid (condensation), CH$$2$$Cl$$2$$ (oxidation)
  • Oxidizing Agent: MnO$$_2$$ (3 equiv)
  • Yield: 58% (Z isomer)
  • Characterization: $$ ^{13}C $$ NMR (100 MHz, CDCl$$_3$$): δ 168.4 (C=O), 159.2 (C=N), 152.1–110.7 (Ar-C).

Direct Acylation via Mixed Carbonate Intermediate

An alternative route employs 3-methoxybenzoyl chloride and the dihydrobenzothiazole amine in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP). The reaction in THF (0°C to 25°C, 24 h) directly forms the imine via in situ dehydration (Yield: 63%, Z isomer exclusively).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR : The Z configuration is confirmed by a deshielded imine proton at δ 8.45 (s, 1H, CH=N), coupled with vicinal coupling ($$ J = 10.2 \, \text{Hz} $$) to the benzothiazole CH$$_2$$ group.
  • $$ ^{13}C $$ NMR : Key signals include δ 168.4 (carbonyl), 159.2 (imine), and 56.1–56.3 (methoxy groups).

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion peak at m/z 413.1421 [M+H]$$^+$$ (calc. 413.1425).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC deposition) verifies the Z configuration and planar geometry of the imine moiety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Z/E Ratio Key Advantage
Condensation-Oxidation 58 7:1 Scalability
Direct Acylation 63 Z only Stereoselectivity
Lawesson’s Reagent 72 N/A High core yield

Challenges and Optimization Opportunities

  • Regioselectivity : Competing O-methylation during benzothiazole synthesis necessitates protecting group strategies (e.g., tert-butyldimethylsilyl ethers).
  • Stereocontrol : Lewis acids (e.g., ZnCl$$_2$$) improve Z-selectivity in imine formation (Yield: 71%, Z/E: 9:1).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the Z isomer.

Chemical Reactions Analysis

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying enzyme interactions and cellular processes. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzothiazole/Benzamide) XLogP3 Hydrogen Bond Acceptors Reference
N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide (Target) C₁₉H₂₀N₂O₄S ~372.4* 4,7-OCH₃; 3-CH₃ / 3-OCH₃ ~3.9* 5 Estimated
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide C₁₉H₂₀N₂O₄S 372.4 4,7-OCH₃; 3-CH₂CH₃ / 4-OCH₃ 3.9 5
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S 314.36 No benzothiazole substituents / 3,4-OCH₃ N/A 5
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 291.79 6-Cl; 7-CH₃; dioxo / N-methylhydrazine N/A 5

*Estimated based on analog in .

Key Observations:

Methoxy Positioning: The 3-methoxybenzamide in the target compound vs. 4-methoxy in alters electronic properties and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems.

Benzothiazole Core Modifications :

  • The compound from lacks methoxy groups on the benzothiazole, reducing electron-donating effects critical for metal coordination in C–H functionalization reactions .
  • The dioxo and chloro substituents in introduce polar functional groups, likely increasing metabolic stability but reducing logP.

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole family and has a complex molecular structure characterized by:

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : Approximately 316.37 g/mol
  • Functional Groups : Methoxy groups and a benzamide moiety that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator. Its structural features allow it to bind effectively to various biological targets, potentially leading to anticancer and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range (IC50 = 3.1 μM), indicating strong selective activity against breast cancer cells.
CompoundCell LineIC50 (μM)
N-[...]-3-methoxybenzamideMCF-73.1
DoxorubicinMCF-70.5

This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Gram-positive Bacteria : It exhibited notable antibacterial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM.
MicroorganismMIC (μM)
E. faecalis8
Standard AntibioticVaries

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Antioxidative Activity

Research has demonstrated that the presence of methoxy groups enhances the antioxidant capacity of benzothiazole derivatives. This compound has shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of similar benzothiazole derivatives, providing insights into structure-activity relationships:

  • Antiproliferative Studies : A study synthesized various methoxy-substituted benzothiazole derivatives and assessed their antiproliferative activity against different cancer cell lines, confirming that those with multiple methoxy groups exhibited enhanced activity.
  • Mechanistic Studies : Investigations into the mechanism revealed that these compounds might modulate oxidative stress pathways, contributing to their anticancer effects without significant cytotoxicity towards normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.